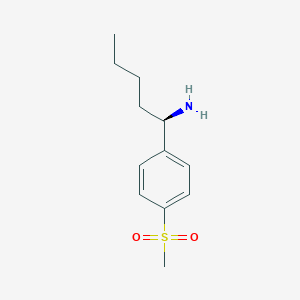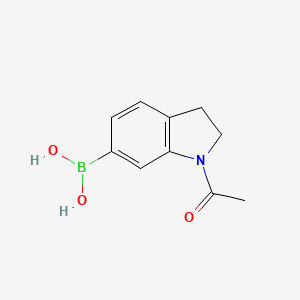
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoicacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride is a non-protein amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 2-chloro-5-fluorobenzaldehyde is reacted with glycine under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and receptor activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid: A closely related compound with similar structural features but lacking the hydrochloride salt form.
3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid: Another similar compound with slight variations in the amino acid backbone.
Uniqueness
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride stands out due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
BIJLWKLUXWOZJL-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)[C@H](CC(=O)O)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1F)C(CC(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)






![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)


